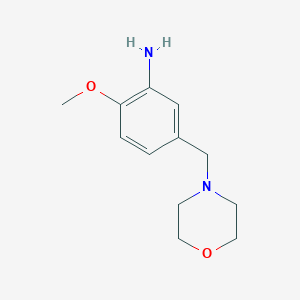![molecular formula C16H11N3O3 B8416494 5'-Nitro-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B8416494.png)
5'-Nitro-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a nitro group and a phenyl group attached to a bipyridine core. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one typically involves the following steps:
Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated bipyridine in the presence of a palladium catalyst.
Cyclization: The final step involves cyclization to form the desired bipyridine structure, which can be achieved through various cyclization methods depending on the specific substituents and reaction conditions.
Industrial Production Methods
Industrial production of 5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Coupling Reactions: The bipyridine core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Coupling Reactions: Phenylboronic acid, palladium catalyst, base (e.g., potassium carbonate).
Major Products Formed
Reduction: 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Extended bipyridine structures with additional aromatic or heteroaromatic rings.
Applications De Recherche Scientifique
5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and preventing the substrate from binding.
Fluorescent Probes: The bipyridine core can interact with metal ions, leading to changes in fluorescence properties that can be used for imaging.
Therapeutic Effects: The nitro and phenyl groups may interact with cellular targets, such as DNA or proteins, leading to cytotoxic effects in cancer cells or modulation of inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the nitro and phenyl groups, commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups, used in similar applications but with different electronic properties.
5-Nitro-2-(3-phenylpropylamino)benzoic Acid: Another nitro-containing compound with different structural features and applications.
Uniqueness
5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one is unique due to the combination of the nitro group, phenyl group, and bipyridine core, which imparts distinct electronic and photophysical properties. This combination makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C16H11N3O3 |
|---|---|
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
3-nitro-1-phenyl-5-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C16H11N3O3/c20-16-15(19(21)22)10-12(14-8-4-5-9-17-14)11-18(16)13-6-2-1-3-7-13/h1-11H |
Clé InChI |
SPRHGLXBYNZUBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)[N+](=O)[O-])C3=CC=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2,2,2-trifluoro-1-[4-(2-propyn-1-ylamino)phenyl]-](/img/structure/B8416415.png)
![5-[(3,5-Dimethoxy-4-hydroxyphenyl)methylene]-2,4-imidazolidinedione](/img/structure/B8416421.png)







![8-(2-Methoxypyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8416478.png)

![N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B8416487.png)
![3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine](/img/structure/B8416499.png)
